molecular formula C13H15N3O2 B2751290 Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate CAS No. 2248407-01-2

Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate

Cat. No.: B2751290
CAS No.: 2248407-01-2
M. Wt: 245.282
InChI Key: DFBQQRHJHBCULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate is an organic compound that features a pyrazole ring attached to a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the pyrazole and benzoate moieties allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 1-methylpyrazole. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of ethyl 4-aminobenzoate and the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be used as reducing agents.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products Formed

    Oxidation: Formation of N-oxides of the pyrazole ring.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of carboxylic acids from ester hydrolysis.

Scientific Research Applications

Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate involves its interaction with specific molecular targets in biological systems. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A precursor in the synthesis of Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate, used in local anesthetics.

    1-Methylpyrazole: A component of the compound, known for its use in the treatment of ethylene glycol poisoning.

Uniqueness

This compound is unique due to the combination of the pyrazole and benzoate moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in medicinal chemistry and organic synthesis, distinguishing it from other similar compounds .

Properties

IUPAC Name

ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)10-4-6-11(7-5-10)14-12-8-9-16(2)15-12/h4-9H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBQQRHJHBCULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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